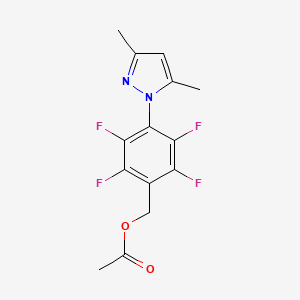

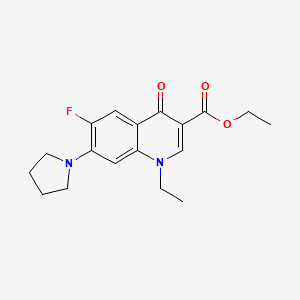

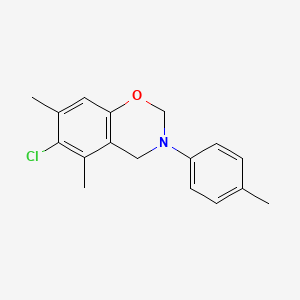

5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of suitable amine precursors with sulfonyl chlorides or sulfonic esters. For instance, the synthesis of similar sulfonamides has been achieved through reactions that involve the derivatization of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides with various substituted phenyl groups, highlighting the versatility of sulfonamide synthesis methods (Güzel et al., 2009).

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The structure and bonding nature can be elucidated using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy, providing insights into the compound's electronic configuration and spatial arrangement. For example, detailed structural analysis has been conducted on similar sulfonamide compounds, revealing their bonding nature and geometry (Durgun et al., 2016).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, such as nucleophilic substitution, cyclization, and coupling reactions, which significantly impact their chemical properties and potential applications. For example, the reactivity of sulfonamides with amines, alcohols, and halides under different conditions can lead to a diverse range of derivatives with varying properties and biological activities (Han, 2010).

Scientific Research Applications

Antimycobacterial Agents Development

A study explored the derivatization of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides to pyridinium derivatives, including compounds structurally related to 5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide. These derivatives exhibited nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis, Rv1284 and Rv3273, showing potential as antimycobacterial agents with an alternative mechanism of action (Güzel et al., 2009).

Enantioseparation Techniques

Research into enantioseparation of uncharged compounds by capillary electrophoresis highlighted the use of anionic and neutral β-cyclodextrin derivatives for separating acidic compounds. Although the study did not directly involve 5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide, the techniques and principles discussed could be applicable to its enantiomeric resolution, enhancing its potential pharmaceutical applications (Fillet et al., 1998).

Antiviral Compound Synthesis

A synthesis study developed 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, structurally related to the compound , demonstrating certain anti-tobacco mosaic virus activities. This suggests that similar compounds, including 5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide, could be explored for their antiviral properties (Chen et al., 2010).

properties

IUPAC Name |

5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c1-10-13(9-17)15(18-11(2)14(10)16)22(20,21)19(3)12-7-5-4-6-8-12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIOBYLBCQALHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N(C)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)

![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)